3-(cyclohexylamino)-1-ethyl-2(1H)-pyrazinone
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Overview
Description
3-(Cyclohexylamino)-1-ethyl-2(1H)-pyrazinone is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a cyclohexylamino group attached to the pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylamino)-1-ethyl-2(1H)-pyrazinone typically involves the reaction of cyclohexylamine with ethyl pyrazinone under controlled conditions. One common method involves the following steps:
Preparation of Ethyl Pyrazinone: Ethyl pyrazinone can be synthesized through the cyclization of appropriate precursors such as ethyl hydrazinecarboxylate and 2-chloroacetyl chloride.
Amination Reaction: The ethyl pyrazinone is then reacted with cyclohexylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-1-ethyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyrazinone derivatives.
Scientific Research Applications
3-(Cyclohexylamino)-1-ethyl-2(1H)-pyrazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(cyclohexylamino)-1-ethyl-2(1H)-pyrazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but different chemical properties.
3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): A buffering agent used in biochemistry with a similar cyclohexylamino group.
Uniqueness
3-(Cyclohexylamino)-1-ethyl-2(1H)-pyrazinone is unique due to its pyrazinone core, which imparts distinct chemical reactivity and potential biological activity. Unlike cyclohexylamine, which is primarily used as an intermediate in organic synthesis, this compound has broader applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(cyclohexylamino)-1-ethylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-15-9-8-13-11(12(15)16)14-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYPRRYDRHHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C(C1=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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